REACTION_SMILES
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[CH3:14][N:15]([CH3:16])[CH:17]=[O:18].[CH3:21][O:22][c:23]1[n:24][c:25]([S:31]([CH3:32])(=[O:33])=[O:34])[n:26][c:27]([O:29][CH3:30])[cH:28]1.[H-:19].[Na+:20].[OH2:35].[OH:1][c:2]1[c:3]([CH:12]=[O:13])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11]1>>[O:1]([c:2]1[c:3]([CH:12]=[O:13])[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11]1)[c:25]1[n:24][c:23]([O:22][CH3:21])[cH:28][c:27]([O:29][CH3:30])[n:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OC)nc(S(C)(=O)=O)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1c(O)ccc2ccccc12
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Name
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Type
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product
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Smiles
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COc1cc(OC)nc(Oc2ccc3ccccc3c2C=O)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |